

A Comparative Guide to the Binding Affinity of Morpholine-Piperidine Scaffolds

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Compound of Interest

Compound Name: 4-(4-Ethylpiperidin-4-yl)morpholine

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Introduction: The Significance of the Morpholine-Piperidine Scaffold

The morpholine-piperidine scaffold is a key pharmacophore found in numerous compounds investigated for a range of therapeutic targets. The morpholine moiety, with its ether oxygen, can enhance aqueous solubility and metabolic stability, while the piperidine ring provides a versatile anchor for substituents to achieve specific interactions with biological targets.[1][2] The combination of these two heterocyclic rings creates a three-dimensional structure that can be optimized for high-affinity binding to various receptors.

This guide will focus on the binding characteristics of compounds containing this scaffold, with a particular emphasis on their affinity for the sigma-1 (σ_1) receptor, a target implicated in a variety of central nervous system (CNS) disorders.[3] We will also touch upon their interactions with other receptors where relevant.

Comparative Binding Affinity of Representative Compounds

The binding affinity of a compound for its target is a critical parameter in drug discovery, often expressed as the inhibition constant (K_i). A lower K_i value indicates a higher binding affinity. The following table summarizes the binding affinities of several compounds containing the morpholine-piperidine scaffold for the sigma-1 (σ_1) and sigma-2 (σ_2) receptors.

Compound	Target Receptor	Binding Affinity (K_i) [nM]	Reference
4-(Piperidin-4-yl)morpholine	σ_1	136.05	[4]
Compound 4 (a phenoxyethyl-morpholine derivative)	σ_1	2480	[5]
Compound 4 (a phenoxyethyl-morpholine derivative)	σ_2	>10000	[5]
Compound 15b (a trifluoromethyl-piperidine derivative)	σ_1	6.41	[4]

Analysis of Binding Data:

The data reveals that substitutions on the piperidine and morpholine rings significantly influence binding affinity. For instance, the unsubstituted 4-(piperidin-4-yl)morpholine shows moderate affinity for the σ_1 receptor.[4] In contrast, a more complex phenoxyethyl-morpholine derivative (Compound 4) exhibits a much lower affinity for the σ_1 receptor, suggesting that the substitution pattern is crucial for high-affinity binding.[5] The trifluoromethyl-piperidine derivative (Compound 15b) demonstrates a significantly higher affinity for the σ_1 receptor, highlighting the impact of specific functional groups on target engagement.[4]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is paramount in drug discovery. Several robust biophysical techniques are employed for this purpose. Below are detailed methodologies for three commonly used assays.

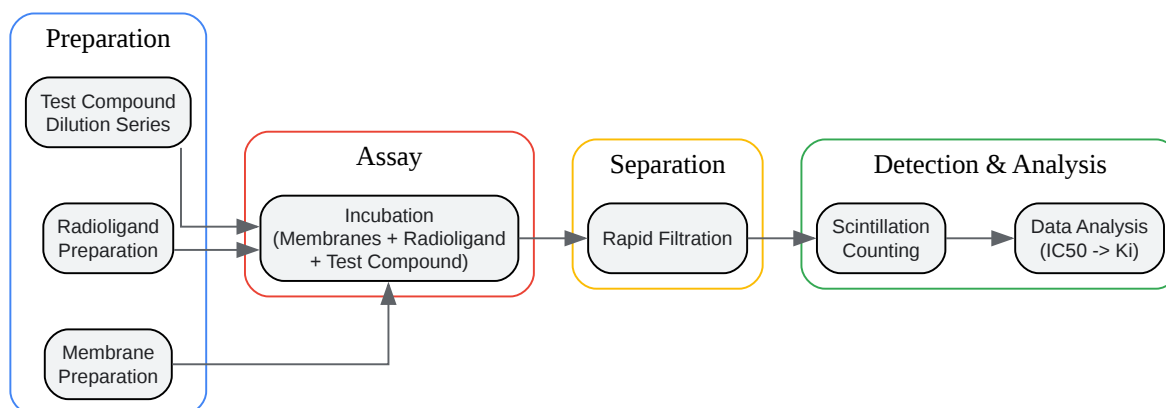
Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.^[6] They are highly sensitive and can be used to determine the affinity (K_i) and density (B_{max}) of receptors.^{[7][8]}

Step-by-Step Methodology:

- **Membrane Preparation:** Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.^[9]
- **Assay Setup:** The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]-pentazocine for the σ_1 receptor), and the unlabeled test compound at various concentrations.^{[6][9]}
- **Incubation:** The plate is incubated to allow the binding to reach equilibrium.^[9]
- **Separation of Bound and Free Ligand:** The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound ligand.^{[6][9]}
- **Quantification:** The radioactivity trapped on the filters is measured using a scintillation counter.^[9]
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.^[9]

Diagram of Radioligand Binding Assay Workflow:



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Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11] It provides kinetic data, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated.

Step-by-Step Methodology:

- **Ligand Immobilization:** The target protein (ligand) is immobilized on the surface of a sensor chip.[12][13]
- **Analyte Injection:** A solution containing the test compound (analyte) is flowed over the sensor surface.[14]
- **Association Phase:** As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).[12]
- **Dissociation Phase:** The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[12]

- **Regeneration:** A regeneration solution is injected to remove the remaining bound analyte from the sensor surface, preparing it for the next cycle.[14]
- **Data Analysis:** The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine k_a , k_d , and K_D . [12]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[15][16] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17]

Step-by-Step Methodology:

- **Sample Preparation:** The target protein and the test compound are prepared in an identical, well-matched buffer to minimize heats of dilution.[17]
- **Loading the Calorimeter:** The protein solution is loaded into the sample cell, and the test compound solution is loaded into the injection syringe.[18]
- **Titration:** A series of small injections of the test compound are made into the protein solution. [16]
- **Heat Measurement:** The heat change associated with each injection is measured.[15]
- **Data Analysis:** The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.[15]

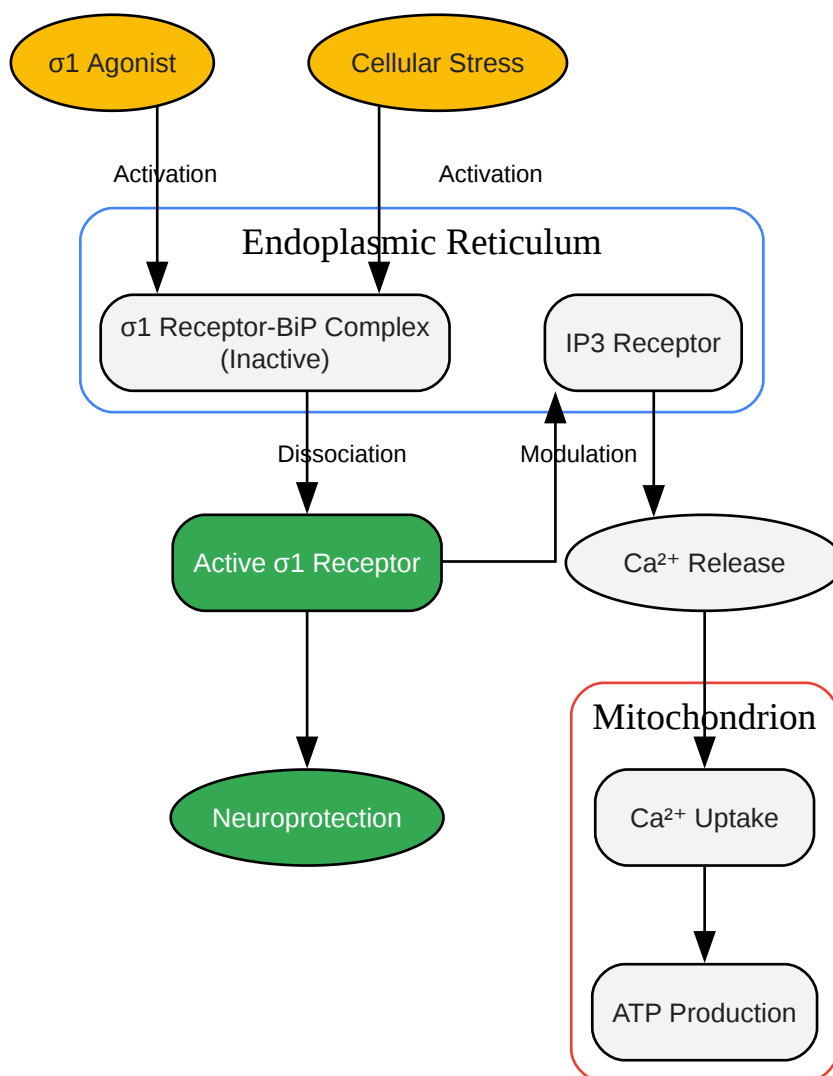
Target Signaling Pathways

The biological effect of a compound is determined by its interaction with a specific target and the subsequent modulation of its signaling pathway. Compounds with a morpholine-piperidine scaffold have been shown to interact with several key receptors, including the sigma-1, dopamine D2, and muscarinic acetylcholine receptors.

Sigma-1 (σ_1) Receptor Signaling

The σ_1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[19][20] Its activation is implicated in neuroprotection and the modulation of various neurotransmitter systems.[21][22]

Diagram of Sigma-1 Receptor Signaling:



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Caption: Simplified Sigma-1 receptor signaling pathway.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[23] They are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[24][25]

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are also GPCRs that are involved in a wide range of physiological functions.[26][27] There are five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[28][29]

Conclusion

The morpholine-piperidine scaffold represents a privileged structure in medicinal chemistry, with compounds containing this motif demonstrating significant binding affinity for various biological targets, most notably the sigma-1 receptor. The binding affinity is highly dependent on the substitution pattern around the core scaffold, offering a rich area for structure-activity relationship studies. The experimental methodologies detailed in this guide provide a robust framework for the characterization of such compounds. A thorough understanding of their binding kinetics and thermodynamics, coupled with an appreciation of the target's signaling pathway, is essential for the rational design of novel therapeutics.

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